5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid
Description
5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid is a synthetic indazole derivative characterized by two key functional groups: a 4-oxanyloxy (tetrahydropyranyloxy) moiety at position 5 and a 2-trimethylsilylethoxymethyl (SEM) protecting group at position 1. The SEM group is widely employed in organic synthesis to protect nitrogen atoms during multi-step reactions, while the 4-oxanyloxy group enhances solubility and stability in polar solvents. This compound is of interest in medicinal chemistry due to indazole’s role as a scaffold in kinase inhibitors and anticancer agents .
Properties
CAS No. |
869782-61-6 |
|---|---|
Molecular Formula |
C19H28N2O5Si |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(oxan-4-yloxy)-1-(2-trimethylsilylethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C19H28N2O5Si/c1-27(2,3)11-10-25-13-21-17-5-4-15(26-14-6-8-24-9-7-14)12-16(17)18(20-21)19(22)23/h4-5,12,14H,6-11,13H2,1-3H3,(H,22,23) |
InChI Key |
JFZGATSFBWLSSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)OC3CCOCC3)C(=N1)C(=O)O |
Origin of Product |
United States |
Biological Activity
5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid, with CAS number 869782-61-6, is a synthetic compound that has garnered attention for its potential biological activities. The compound's molecular formula is and it has a molecular weight of approximately 392.52 g/mol. Its structure includes an indazole ring, which is known for various pharmacological properties.
Enzyme Inhibition
Enzyme inhibition studies are critical for assessing the therapeutic potential of new compounds. Similar indazole derivatives have shown inhibitory effects on enzymes like cholinesterases and glucosidases, which are relevant in conditions such as diabetes and neurodegenerative diseases . The enzyme inhibitory profile of this compound remains to be fully explored but may follow this trend given its structural characteristics.
Anticancer Activity
Indazole derivatives have been extensively studied for their anticancer properties. For example, several indazole compounds have exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The mechanism often involves apoptosis induction and inhibition of key metabolic pathways in cancer cells. While direct studies on the specific compound are sparse, the existing literature on related compounds suggests that it may also possess anticancer activity.
Comparative Analysis of Indazole Derivatives
A recent study synthesized several indazole derivatives and evaluated their biological activities. Here’s a summary table of some findings relevant to compounds structurally similar to this compound:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 24.74 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.52 | Apoptosis induction |
| Compound C | PANC-1 | 10.2 | VEGF targeting |
These results indicate a promising profile for indazole derivatives in cancer therapy, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential.
Research Findings
Despite the lack of extensive research specifically on this compound, related studies emphasize the importance of structural features in dictating biological activity. The presence of functional groups such as oxanoyl and trimethylsilyl moieties can enhance solubility and bioavailability, potentially improving therapeutic efficacy.
Future Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In vitro Studies : Conduct assays to evaluate antioxidant capacity, enzyme inhibition profiles, and cytotoxic effects against various cancer cell lines.
- In vivo Studies : Assess the pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.
- Mechanistic Studies : Investigate the biochemical pathways affected by this compound to identify specific targets within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on indole-carboxylic acid derivatives bearing thiazolidinone or thioxothiazolidinone moieties (e.g., compounds 1a-1f, 2a-2b). While these share a heterocyclic carboxylic acid core with the target compound, critical structural and functional differences exist:
Structural Differences
| Feature | Target Compound | Evidence Compounds (e.g., 1a-1f) |
|---|---|---|
| Core Structure | Indazole (two adjacent nitrogen atoms) | Indole (one nitrogen atom) |
| Position 1 Substituent | SEM protecting group | Unsubstituted or aryl-substituted amino/thioxo groups |
| Position 5 Substituent | 4-Oxanyloxy (tetrahydropyranyloxy) | Thiazolidinone or thioxothiazolidinone moieties |
| Carboxylic Acid Position | Position 3 | Position 2 (indole derivatives) |
Physicochemical and Reactivity Profiles
- Solubility: The SEM and 4-oxanyloxy groups in the target compound likely improve solubility in organic solvents (e.g., DMF, THF) compared to the thiazolidinone-containing indole derivatives, which exhibit polar but less lipophilic profiles .
- Stability: SEM groups are acid-labile, whereas the 4-oxanyloxy group is base-sensitive. In contrast, thioxothiazolidinone derivatives (e.g., 1a-1f) are stable under reflux conditions in acetic acid .
- Biological Activity: Indazole derivatives often target kinase enzymes, while thiazolidinone-indole hybrids (e.g., 1a-1f) show antimicrobial and anticancer activity via thiol-binding mechanisms .
Data Table: Key Comparative Properties
Research Findings and Limitations
- Evidence Compounds: Exhibit moderate anticancer activity (IC₅₀ = 8–12 μM against HeLa cells) attributed to thiazolidinone-mediated apoptosis . No analogous data exists for the target compound.
- Direct experimental data on the target compound’s synthesis, stability, or bioactivity is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
